Julandine

Description

Historical Discovery and Early Chemical Characterization of Alkaloids

The study of alkaloids began in the early 19th century, marking a pivotal moment in the evolution of organic chemistry and pharmacology. wikipedia.orgbritannica.com The first alkaloid to be isolated in its pure form was morphine, accomplished by the German chemist Friedrich Sertürner in 1804 from the opium poppy (Papaver somniferum). wikipedia.orgmuni.cz Sertürner's discovery of this "soporific principle" laid the groundwork for the isolation of numerous other alkaloids. wikipedia.orgmuni.cz

The early to mid-19th century witnessed a surge in the discovery of these potent plant-derived compounds. Significant contributions were made by French researchers Pierre Joseph Pelletier and Joseph Bienaimé Caventou, who isolated strychnine (B123637) in 1818 and quinine (B1679958) in 1820. wikipedia.orgmuni.cz This period also saw the identification of other notable alkaloids, including:

Xanthine (1817) wikipedia.orgmuni.cz

Atropine (1819) wikipedia.orgmuni.cz

Caffeine (1820) wikipedia.orgmuni.cz

Coniine (1827) wikipedia.orgmuni.cz

Nicotine (1828) wikipedia.orgmuni.cz

Colchicine (1833) wikipedia.orgmuni.cz

Sparteine (1851) wikipedia.orgmuni.cz

Cocaine (1860) wikipedia.orgmuni.cz

The initial characterization of these compounds relied on classical chemical methods, such as acid-base extraction for purification, and elemental analysis to determine their basic chemical formulas. wikipedia.org The term "alkaloid," meaning "alkali-like," was coined due to their basic nature, a property conferred by the presence of at least one nitrogen atom, often within a heterocyclic ring. britannica.comgcwgandhinagar.com The development of spectroscopic and chromatographic techniques in the 20th century revolutionized the field, allowing for the precise elucidation of the complex three-dimensional structures of these molecules. wikipedia.orgmuni.cz The first total synthesis of an alkaloid, coniine, was achieved by Albert Ladenburg in 1886, a landmark achievement that further propelled the chemical understanding of this class of compounds. wikipedia.orgmuni.cz

Classification and Structural Features within the Quinolizidine (B1214090) Family

Quinolizidine alkaloids (QAs) are a significant subgroup of alkaloids characterized by the presence of a quinolizidine nucleus, a 1-azabicyclo[4.4.0]decane ring system. nih.govcabidigitallibrary.org These alkaloids are primarily found in the Fabaceae (legume) plant family. nih.govwikipedia.org They are biosynthesized from the amino acid L-lysine. nih.gov The structural diversity within the quinolizidine family allows for their classification into several types based on the number and arrangement of rings. wikipedia.orgacs.org

Over 200 quinolizidine alkaloids are known, which can be broadly categorized into several main structural types. wikipedia.org

| Quinolizidine Alkaloid Structural Types | Key Examples |

| Lupinine Type | Lupinine |

| Camoensine Type | Camoensine |

| Sparteine Type | Sparteine, Lupanine, Angustifoline |

| α-Pyridone Type | Anagyrine, Cytisine |

| Matrine Type | Matrine |

| Ormosanine Type | Ormosanine |

Data sourced from various chemical and pharmacognosy studies. wikipedia.org

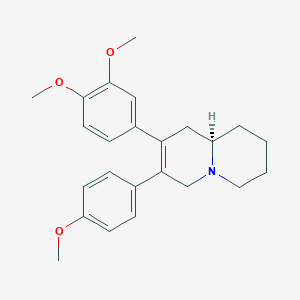

Phenanthroquinolizidine alkaloids represent a more complex, pentacyclic variation. sci-hub.seacs.org They possess a tetracyclic phenanthrene (B1679779) ring system fused to the quinolizidine core. sci-hub.seacs.orgresearchgate.net This fusion creates a rigid and intricate molecular architecture that is central to their biological activity. The specific positioning of substituents, such as methoxy (B1213986) groups on the phenanthrene ring, further diversifies the members of this family. sci-hub.seacs.org Julandine, as a seco-analog, is structurally related to the phenanthroquinolizidine alkaloid cryptopleurine (B1669640), differing in the cleavage of the C8c-C15 bond. publish.csiro.auscispace.com

Academic Significance and Research Trajectory of this compound

The academic interest in this compound is closely tied to its relationship with other phenanthroquinolizidine alkaloids, particularly cryptopleurine, and their shared potent biological activities. nih.govresearchgate.net Research into this class of compounds has been driven by their potential as therapeutic agents, exhibiting a range of effects including anticancer, antiviral, and anti-inflammatory properties. nih.govnih.govnih.gov However, challenges such as toxicity have spurred further investigation into synthetic analogs with potentially improved therapeutic profiles. nih.govresearchgate.net

The research trajectory for this compound can be understood as a multi-phased scientific inquiry:

Isolation and Structural Elucidation: The initial phase involved the isolation of related phenanthroquinolizidine alkaloids from plant sources and the determination of their complex structures. nih.gov

Total Synthesis: A significant body of research has been dedicated to the total synthesis of this compound and its parent compounds. researchgate.netnih.govacs.org These synthetic efforts are crucial not only for confirming the proposed structures but also for providing access to larger quantities of the compounds for biological evaluation and for creating structural analogs. researchgate.net Enantioselective synthesis approaches have been developed to produce specific stereoisomers, which is critical as biological activity is often stereochemistry-dependent. nih.govacs.org

Biological Evaluation and Structure-Activity Relationship (SAR) Studies: this compound and its analogs have been the subject of numerous biological studies. A notable finding is their potent anti-angiogenic properties, which is the ability to inhibit the formation of new blood vessels, a key process in tumor growth. publish.csiro.auacs.org Researchers have synthesized various analogs of this compound and cryptopleurine to probe structure-activity relationships, aiming to identify the key structural features responsible for their bioactivity while potentially reducing cytotoxicity. publish.csiro.auscispace.com

This trajectory highlights a common path in natural product chemistry, moving from discovery and characterization to synthesis and the rational design of new molecules with therapeutic potential. The ongoing research into this compound and its relatives underscores the continued importance of these complex natural products as leads for drug discovery. nih.govbenthamscience.com

This compound is a chemical compound that has been the subject of research, particularly concerning its natural occurrence and synthesis. It is classified as an alkaloid with a quinolizidine core structure acs.orgtdx.cat.

Structure

3D Structure

Properties

Molecular Formula |

C24H29NO3 |

|---|---|

Molecular Weight |

379.5 g/mol |

IUPAC Name |

(9aR)-8-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2,3,4,6,9,9a-hexahydro-1H-quinolizine |

InChI |

InChI=1S/C24H29NO3/c1-26-20-10-7-17(8-11-20)22-16-25-13-5-4-6-19(25)15-21(22)18-9-12-23(27-2)24(14-18)28-3/h7-12,14,19H,4-6,13,15-16H2,1-3H3/t19-/m1/s1 |

InChI Key |

GZQPRQAGPHGFNW-LJQANCHMSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=C(C[C@H]3CCCCN3C2)C4=CC(=C(C=C4)OC)OC |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(CC3CCCCN3C2)C4=CC(=C(C=C4)OC)OC |

Synonyms |

julandine |

Origin of Product |

United States |

Natural Abundance and Isolation Methodologies of Julandine

Extraction and Purification Techniques for Alkaloids The isolation of alkaloids like Julandine from plant material typically involves extraction followed by purification steps. A common approach for obtaining alkaloid-rich extracts from plant material involves using alcoholic or hydroalcoholic solvents, followed by an acid-base extractionresearchgate.net.

For Boehmeria caudata, an ethanolic extract of the aerial parts has been used thieme-connect.comthieme-connect.com. This ethanolic extract can then undergo acid-based extraction to yield an alkaloid-enriched fraction (AEF) thieme-connect.comthieme-connect.com. Techniques such as reversed phase HPLC and thin layer chromatography (TLC) are commonly employed for the purification of alkaloids researchgate.net. High-resolution electrospray ionization mass spectrometry (HRESI-MS) can be used for the putative identification and relative quantification of alkaloids, including this compound, in these fractions thieme-connect.com.

Chemical Synthesis of Julandine and Analogues

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of julandine reveals several strategic bond disconnections that form the basis of various total synthesis approaches. The core structure of this compound is a 2,3-diaryl-substituted quinolizidine (B1214090).

A primary disconnection strategy involves the late-stage formation of one of the aryl rings or the bond connecting it to the quinolizidine core. For instance, the conversion of this compound to the corresponding phenanthroquinolizidine alkaloid, cryptopleurine (B1669640), can be achieved in a single step via oxidative cyclization. rsc.org This implies that any synthesis of this compound is also a formal synthesis of cryptopleurine.

A common retrosynthetic approach for this compound itself simplifies the target molecule by disconnecting the quinolizidine framework. rsc.org The 2,3-diaryl quinolizidine motif can be traced back to a suitably functionalized piperidine (B6355638) precursor. rsc.org As shown in Scheme 1, a key disconnection across the C-N and C-C bonds of the quinolizidine ring leads to a functionalized piperidine intermediate (B). This intermediate can be further simplified, for example, by disconnecting the second aryl group, suggesting a cross-coupling reaction as a key step in the forward synthesis. The piperidine core itself can be constructed from acyclic precursors. rsc.org

Scheme 1: Retrosynthetic Analysis of this compound

This simplified scheme illustrates a common retrosynthetic pathway where the complex quinolizidine structure of this compound is disconnected to simpler piperidine-based intermediates.

Another strategy focuses on building the heterocyclic core through annulation reactions. For example, the dihydropyridinone ring, a related structural motif, can be disconnected to an amide and a tethered alkyne, suggesting a cyclization strategy for its formation. nih.gov

Total Synthesis Approaches

Early synthetic efforts toward this compound and related alkaloids often focused on constructing the racemic form of the molecule. These pioneering routes established the feasibility of different cyclization strategies to build the core quinolizidine heterocycle.

One notable general synthesis for phenanthroquinolizidine and related alkaloids, including (±)-julandine, utilized 1,3-dipolar cycloadditions of cyclic nitrones as a key feature. acs.org This approach was followed by crucial ring closures effected by aldol (B89426) reactions and photolyses to construct the full alkaloid framework. acs.org

Another significant early approach involved an intramolecular immonium ion-based Diels-Alder reaction. This strategy provided access to the quinolizidine skeleton and was successfully applied to the total synthesis of (±)-julandine, among other related alkaloids like (±)-cryptopleurine. acs.org

Subsequent research focused on controlling the stereochemistry of the molecule to access specific enantiomers. The first enantioselective total syntheses of (R)-(−)-julandine were crucial in assigning the absolute configuration of the natural, dextrorotatory (+)-julandine as (S). researchgate.netacs.org

A highly successful strategy employed N-acylhydrazonium salts to achieve a high degree of 1,3-asymmetric induction. researchgate.net Kibayashi and coworkers reported the enantioselective syntheses of (R)-(−)-cryptopleurine and (R)-(−)-julandine using a proline-derived auxiliary to direct the facial selectivity of an amido alkylation. nih.gov In this approach, a chiral 2-substituted pyrrolidine (B122466) auxiliary attached to a methoxy (B1213986) lactam was exposed to a Lewis acid (BF₃·Et₂O) and a silyl (B83357) enol ether. This generated an N-acylhydrazonium intermediate in situ, which underwent asymmetric nucleophilic addition with complete diastereoselectivity. researchgate.net This method established a reliable route to enantiomerically enriched quinolizidine precursors.

The key features of a representative enantioselective synthesis are summarized in the table below.

| Step | Reaction | Key Reagents | Outcome | Ref |

| 1 | Asymmetric Amidoalkylation | Methoxy lactam with chiral pyrrolidine auxiliary, silyl enol ether, BF₃·Et₂O | Complete diastereoselectivity in forming the keto lactam | researchgate.net |

| 2 | Conversion to (R)-(-)-Julandine | Standard functional group manipulations from the chiral keto lactam | Enantioselective synthesis of the target molecule | acs.org |

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and it has been effectively applied to the synthesis of this compound. An efficient synthesis of (+)-julandine was developed based on a γ-nitroketone precursor. rsc.org This key precursor was prepared enantioselectively using an organocatalytic Michael addition between a ketone and a nitroalkene. rsc.orgresearchgate.net

This reaction, often catalyzed by chiral prolinamide derivatives, generates the Michael adduct with high diastereo- and enantioselectivity. researchgate.net The resulting enantiomerically enriched γ-nitroketone serves as a versatile intermediate that can be elaborated through several steps, including an oxidative ring expansion and reductive ring-opening, to furnish a nitrodiol. This nitrodiol is a suitably functionalized precursor for the synthesis of (+)-julandine. researchgate.net This approach highlights the utility of organocatalysis in setting a key stereocenter early in the synthetic sequence, which is then carried through to the final product. rsc.org

Transition metal catalysis plays a pivotal role in modern organic synthesis and has been incorporated into several syntheses of this compound and its analogues.

A prominent example is the use of the Suzuki cross-coupling reaction, a palladium-catalyzed process, to form a key carbon-carbon bond. In a synthesis of (+)-julandine, an enol triflate intermediate, derived from a chiral keto lactam, was coupled with 3,5-dimethoxyphenyl boronic acid. rsc.org This reaction efficiently installed the second aryl group, generating a lactam which was then reduced with lithium aluminum hydride (LAH) to afford (+)-julandine. rsc.org

While a full synthesis of this compound using cobalt catalysis has not been extensively detailed, related methodologies suggest its potential. For instance, a photoinduced cobalt-catalyzed site-selective alkylation of 2-pyridones has been developed. rsc.org This C-H functionalization approach provides access to C3-alkylated and 1,6-annulated 2-pyridone compounds, which are seen as potential precursors for the synthesis of molecules like (+)-julandine and (+)-cryptopleurine. rsc.org Such methods, which use cost-effective cobalt catalysts for C-H activation or redox-neutral annulations, represent a promising future direction in the synthesis of these alkaloids. cjcatal.comrsc.org

| Catalyst Type | Reaction | Application in this compound Synthesis | Ref |

| Palladium | Suzuki Cross-Coupling | Coupling of an enol triflate with an arylboronic acid to install the C3-aryl group. | rsc.org |

| Cobalt | Site-Selective Alkylation | Proposed for accessing key 2-pyridone precursors for (+)-julandine. | rsc.org |

Key Reaction Methodologies and Mechanisms in this compound Construction

Several key reactions and mechanisms are central to the successful construction of the this compound framework.

N-Acylhydrazonium Ion Chemistry : The generation of chiral N-acylhydrazonium ions from N-acylhydrazones or related precursors is a powerful method for asymmetric C-C bond formation. researchgate.net These intermediates act as highly reactive azomethines. The presence of a chiral auxiliary directs the nucleophilic attack to one face of the ion, allowing for high levels of diastereoselectivity in the addition of nucleophiles like silyl enol ethers, which is crucial for building the chiral piperidine core. researchgate.net

Organocatalytic Michael Addition : The mechanism of the amine-catalyzed Michael addition involves the formation of an enamine from the catalyst and the donor ketone. cardiff.ac.uk This enamine then attacks the nitroalkene acceptor. The chiral environment provided by the organocatalyst controls the facial selectivity of the attack, leading to high enantioselectivity in the product. rsc.org This strategy is highly effective for creating the γ-nitroketone intermediate used in the synthesis of (+)-julandine. rsc.org

Suzuki Cross-Coupling : This palladium-catalyzed reaction is a robust method for forming aryl-aryl or aryl-vinyl bonds. The catalytic cycle involves the oxidative addition of an organohalide (or triflate) to the Pd(0) catalyst, followed by transmetalation with a boronic acid derivative, and finally reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org This reaction was used effectively for the late-stage installation of an aryl group in the synthesis of (+)-julandine. rsc.org

Bischler-Napieralski Reaction : In some synthetic routes, the final ring closure to form the quinolizidine system is accomplished via a Bischler-Napieralski-type cyclization. researchgate.net This reaction typically involves the cyclization of a β-arylethylamide using a dehydrating agent, leading to a dihydroisoquinoline intermediate which can be subsequently reduced.

Oxidative Cyclization : The conversion of this compound to cryptopleurine is a key transformation that links the seco-alkaloids to the phenanthrene (B1679779) series. This is typically achieved through an oxidative cyclization using reagents like thallium(III) trifluoroacetate, which promotes the intramolecular coupling of the two aryl rings. rsc.orgresearchgate.net

Intramolecular Immonium Ion-Based Cycloadditions (e.g., Diels-Alder)

A notable strategy for constructing the quinolizidine framework of this compound involves an intramolecular Diels-Alder reaction based on an immonium ion. This approach has been successfully applied in the total synthesis of (±)-julandine. acs.orgcapes.gov.br The key step involves the formation of an immonium ion, which then acts as the dienophile in an intramolecular [4+2] cycloaddition. acs.orgresearchgate.net

For instance, an amine precursor can be treated with an acid to generate an immonium ion in situ. researchgate.net This reactive intermediate then undergoes a cycloaddition with a diene present in the same molecule. This reaction can lead to the formation of multiple stereoisomers, and the stereochemical outcome is often rationalized by considering different transition state geometries. researchgate.net The resulting Diels-Alder adducts contain the core quinolizidine structure, which can then be further elaborated to afford the final this compound molecule. acs.orgresearchgate.net This method has also been utilized in the synthesis of related alkaloids like (±)-lupinine, (±)-epilupinine, and (±)-cryptopleurine. acs.orgacs.org

Michael Addition Reactions

The Michael addition reaction is another powerful tool employed in the synthesis of this compound. rsc.orgrsc.orgnih.gov An efficient and enantioselective synthesis of (+)-julandine has been achieved using an organocatalytic ketone-nitroalkene Michael addition as a key step. rsc.orgrsc.orgnih.gov This reaction establishes a crucial carbon-carbon bond and sets the stereochemistry for subsequent transformations.

The process begins with the Michael addition of a ketone to a nitroalkene, catalyzed by a chiral organocatalyst, to produce an enantiomerically enriched γ-nitroketone. rsc.orgrsc.orgnih.gov This adduct serves as a versatile intermediate. Subsequent steps, such as oxidative ring expansion and reductive ring-opening of the nitroketone, lead to a functionalized nitrodiol. researchgate.netrsc.org This intermediate possesses the necessary functionalities for the eventual construction of the quinolizidine ring system of this compound. rsc.org This strategy has proven effective for the synthesis of not only (+)-julandine but also the related alkaloid (+)-cryptopleurine. rsc.orgrsc.orgnih.gov

Ring Closure Reactions and Functionalization

Ring closure reactions are fundamental to the final assembly of the this compound framework. Following the initial construction of key fragments via methods like Michael additions or Diels-Alder reactions, subsequent cyclizations are necessary to form the quinolizidine ring system.

One common approach involves the Bischler-Napieralski reaction for the final ring closure. researchgate.net This reaction typically utilizes a carbamate (B1207046) or urea (B33335) precursor to facilitate the cyclization and formation of the desired heterocyclic system. researchgate.net Other ring-closing strategies might involve intramolecular alkylations or reductive aminations to forge the final C-N bonds of the quinolizidine core.

Functionalization of the aromatic rings is also a critical aspect of the synthesis. This can be achieved either by starting with appropriately substituted aromatic precursors or by introducing functional groups at later stages of the synthesis. For example, methoxy groups, which are characteristic of the this compound structure, are often incorporated from the initial building blocks.

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues of this compound is driven by the desire to explore structure-activity relationships and develop new compounds with potentially improved biological properties. publish.csiro.aupublish.csiro.auresearchgate.net

Design Principles for Modified this compound Frameworks

The design of modified this compound frameworks is guided by several principles aimed at exploring the impact of structural changes on biological activity. Key considerations include:

Simplification of the Core Structure: Creating analogues with a simplified scaffold can lead to more synthetically accessible compounds while retaining biological activity. researchgate.net

Modification of Aromatic Substituents: Altering the substitution pattern on the phenanthrene ring system can influence potency and selectivity. researchgate.net

Introduction of Heteroatoms: Replacing carbon atoms within the core structure or side chains with heteroatoms can modulate the electronic and steric properties of the molecule. nih.govchemrxiv.orgnanoge.org

Stereochemical Variations: Synthesizing different stereoisomers can help elucidate the stereochemical requirements for biological activity.

A well-designed framework for creating analogues should be conceptually sound, ensuring that all necessary aspects are considered without overlap. medium.com It should also be grounded in established knowledge of the parent molecule's structure-activity relationships. medium.com

Synthetic Pathways to Heteroatom-Incorporated Analogues

The incorporation of heteroatoms into the this compound framework can lead to novel analogues with unique properties. nanoge.org Synthetic strategies to achieve this often involve the use of precursors containing the desired heteroatom. For example, the synthesis of pentacene (B32325) analogues containing nitrogen and sulfur has been achieved through a ring-closing reaction of N,N'-diphenylbenzene-1,4-diamine with sulfur powder. sioc-journal.cn

In the context of this compound, one could envision replacing one of the carbon atoms in the quinolizidine ring with a nitrogen, oxygen, or sulfur atom. This would require the development of specific synthetic routes starting from heteroatom-containing building blocks. For instance, the synthesis of vitamin K analogues has successfully incorporated heteroatoms into the side chain. nih.gov

Preparation of Enantiomerically Pure Monoseco Analogues

Researchers have successfully prepared a series of enantiomerically pure C8c–C15 monoseco analogues of this compound. publish.csiro.aupublish.csiro.au These analogues feature a cleaved bond between C8c and C15, resulting in a more flexible structure. The synthesis of these compounds utilized key building blocks such as cinnamyl chloride and enantiomerically pure (S)- or (R)-2-methylpiperidine. publish.csiro.aupublish.csiro.au The enantiomerically pure piperidine derivatives were obtained through resolution of the racemate using chiral acids like (S)-(+)-mandelic acid. publish.csiro.aupublish.csiro.au

The synthetic route involved the reaction of the appropriate enantiomer of 2-methylpiperidine (B94953) with a substituted cinnamyl chloride to yield styrenes. publish.csiro.au These intermediates were then further elaborated to produce the target monoseco analogues. publish.csiro.aupublish.csiro.au This approach allows for the systematic variation of both the stereochemistry at the piperidine ring and the substitution pattern on the aromatic ring, providing a valuable library of compounds for biological evaluation. publish.csiro.auresearchgate.net

Biosynthetic Pathways and Mechanistic Elucidation

Proposed Biogenetic Routes to Julandine and Related Alkaloids

The biosynthetic pathway to this compound is closely related to that of other quinolizidine (B1214090) and ipecac alkaloids found in various plant species, such as Alangium lamarckii. nepjol.inforesearchgate.net The biosynthesis of these alkaloids generally begins with the condensation of key precursor molecules.

A proposed biogenetically patterned synthesis for this compound involves a sequence starting with the cyclic imine, 1-piperideine (B1218934). gla.ac.uk This imine is generated in situ from its precursor, cadaverine (B124047), through an oxidation reaction. The 1-piperideine then condenses with a β-keto acid, specifically (3,4-dimethoxybenzoyl)acetic acid. The resulting intermediate subsequently reacts with 3,4-dimethoxyphenylacetaldehyde. gla.ac.uk This series of condensations is followed by an intramolecular cyclization, dehydration, and finally a reduction step to yield this compound, which is a seco-phenanthroquinolizidine alkaloid (meaning it contains the core structure but lacks the final aromatic ring of the phenanthrene (B1679779) system). gla.ac.ukresearchgate.net

This route is analogous to the early stages of the biosynthesis of the ipecac alkaloids emetine (B1671215) and cephaeline (B23452), which are found in plants like Carapichea ipecacuanha and Alangium salviifolium. biorxiv.orgmpg.denih.gov That pathway initiates with a Pictet-Spengler reaction between dopamine (B1211576) and a monoterpenoid, either secologanin (B1681713) or secologanic acid, to form the initial tetrahydroisoquinoline scaffold. biorxiv.orgwikipedia.orgredalyc.org The resulting intermediate, deacetylisoipecoside, is considered the key precursor to cephaeline and emetine. thieme-connect.comrsc.org this compound represents a structural variation on this theme, utilizing different initial building blocks to construct the quinolizidine core.

| Precursor | Role in Biosynthesis | Resulting Alkaloid Class |

|---|---|---|

| Cadaverine | Source of the 1-piperideine ring | Quinolizidine Alkaloids (e.g., this compound) |

| (3,4-Dimethoxybenzoyl)acetic acid | Provides one of the aryl groups and adjacent carbons | Quinolizidine Alkaloids (e.g., this compound) |

| 3,4-Dimethoxyphenylacetaldehyde | Provides the second aryl group and adjacent carbons | Quinolizidine Alkaloids (e.g., this compound) |

| Dopamine | Provides the isoquinoline (B145761) core | Ipecac Alkaloids (e.g., Emetine, Cephaeline) |

| Secologanin / Secologanic Acid | Monoterpenoid unit that condenses with dopamine | Ipecac Alkaloids (e.g., Emetine, Cephaeline) |

Enzymatic Transformations in Alkaloid Biosynthesis

While some key steps in the formation of related alkaloids, such as the initial Pictet-Spengler reaction in ipecac biosynthesis, are proposed to be non-enzymatic, other transformations are catalyzed by specific enzymes. nih.govdntb.gov.ua The field of chemo-enzymatic synthesis leverages both biological catalysts and traditional chemical reactions to construct complex molecules. nih.govvapourtec.com

In the context of the biogenetically patterned synthesis of this compound, the oxidation of cadaverine to form the reactive 1-piperideine imine can be accomplished enzymatically. gla.ac.uk Studies have utilized diamine oxidase from pea seedlings for this specific transformation, highlighting a key enzymatic step in the proposed pathway. gla.ac.uk

The broader study of alkaloid biosynthesis reveals a diverse array of enzymatic reactions. nih.gov These include:

Oxidoreductases: Enzymes like cytochrome P450 monooxygenases and laccases are involved in oxidation and dimerization reactions. genome.jprsc.org

Transferases: Methyltransferases are crucial for adding methyl groups, a common feature in these alkaloids, while other transferases handle the addition of sugar moieties. wikipedia.orggenome.jp

Hydrolases: Glucosidases are responsible for cleaving sugar groups, such as the deglycosylation step in the ipecac pathway. wikipedia.orggenome.jp

The integration of such enzymatic transformations allows for the regio- and stereoselective synthesis of complex natural product scaffolds from simpler precursors. nih.govvapourtec.com

Precursor Incorporation Studies and Isotopic Labeling

The elucidation of biosynthetic pathways for complex alkaloids like this compound heavily relies on precursor incorporation and isotopic labeling studies. thieme-connect.combeilstein-journals.org This technique involves feeding a plant or cell culture with a precursor molecule containing a "heavy" but non-radioactive isotope (like ¹³C, ¹⁵N, or ²H). silantes.com By analyzing the final natural product using methods like mass spectrometry or NMR, researchers can determine if and where the labeled atoms have been incorporated into the molecular structure. beilstein-journals.orgnih.gov

Key findings from labeling studies on related alkaloids include:

Confirmation of Precursors: Feeding experiments in Cephaelis ipecacuanha with [2-¹⁴C]geraniol and labeled loganin (B1675030) confirmed their roles as specific precursors for the monoterpenoid-derived portion of cephaeline and ipecoside (B1585364). rsc.org

Identification of Key Intermediates: Studies using labeled epimers demonstrated that deacetylisoipecoside, and not deacetylipecoside, is the true precursor for the ipecac alkaloids cephaeline and emetine in both Cephaelis and Alangium species. thieme-connect.comrsc.org

Biomimetic Synthesis Validation: Isotope-labeling techniques have been fundamental in studying and validating the proposed biogenetic syntheses of phenanthroindolizidine and phenanthroquinolizidine alkaloids. thieme-connect.com

These experiments provide direct evidence for proposed biosynthetic pathways and are indispensable for understanding the sequence of events at a molecular level. beilstein-journals.orgnih.govplos.org

| Labeled Precursor | Organism/System | Key Finding | Reference |

|---|---|---|---|

| [2-¹⁴C]Geraniol | Cephaelis ipecacuanha | Established the monoterpenoid origin of cephaeline and ipecoside. | rsc.org |

| [O-methyl-³H, 3-¹⁴C]Loganin | Cephaelis ipecacuanha | Showed loganin is a specific precursor for both ipecoside and cephaeline. | rsc.org |

| (1α)- and (1β)-Desacetylisoipecoside | Cephaelis ipecacuanha, Alangium lamarckii | Confirmed the α-epimer as the true precursor to cephaeline and emetine. | thieme-connect.comrsc.org |

| Various Labeled Precursors | Alangium lamarckii | Studied the late stages of conversion into cephaeline, emetine, and psychotrine. | nepjol.inforesearchgate.net |

Rearrangement Pathways in Natural Product Formation

The structural diversity of natural products is often enhanced by molecular rearrangements that modify a common scaffold. nih.gov In the case of this compound and its relatives, two types of rearrangements are particularly relevant.

First, the formation of the fully aromatic phenanthrene ring system in alkaloids like cryptopleurine (B1669640) is achieved through an oxidative cyclization of a seco-precursor like this compound. gla.ac.ukresearchgate.net This transformation is a key rearrangement that links the two classes of alkaloids (seco-phenanthroquinolizidines and phenanthroquinolizidines).

Second, this compound itself can act as a precursor for further molecular rearrangement. The natural product pileamartine A, which possesses a novel molecular skeleton, has been isolated from Pilea aff. martinii alongside this compound. rsc.org It is proposed that pileamartine A is formed biosynthetically through a rearrangement of the co-occurring this compound, showcasing how nature can generate chemical novelty from existing scaffolds. rsc.org

Structure Activity Relationship Sar Studies of Julandine and Derivatives

Identification of Key Structural Motifs for Molecular Interaction

The biological activity of julandine and its derivatives, particularly their cytotoxic and antiviral properties, is intrinsically linked to specific structural motifs within the molecule. researchgate.netacs.org SAR studies on the broader class of phenanthroquinolizidine and phenanthroindolizidine alkaloids, to which this compound belongs, have identified several key features that are critical for their molecular interactions and biological efficacy.

The core pentacyclic system, consisting of a phenanthrene (B1679779) ring fused to a quinolizidine (B1214090) or indolizidine moiety, is fundamental for the cytotoxic activity of these compounds. unc.edu The planarity and rigidity conferred by this fused ring system are thought to be important for intercalation with biological macromolecules, such as DNA or protein targets. nih.gov Additionally, the nonbonding electron pair on the nitrogen atom within the heterocyclic ring system is considered crucial for the biological activity of these alkaloids. unc.edu

Modifications to the phenanthrene ring have been shown to significantly impact the biological activity of these compounds. For instance, in the related phenanthroindolizidine alkaloid antofine, the introduction of bulky substituents at the C-2 position has been found to be detrimental to its cytotoxic effects. acs.org Conversely, substitutions at other positions can be more favorable. For example, the presence of methoxy (B1213986) groups on the phenanthrene ring, as seen in many naturally occurring analogs, influences their activity, and alterations to these groups can modulate potency.

The quinolizidine moiety itself is also a key determinant of activity. Studies on related compounds have shown that modifications to this part of the molecule, such as the introduction of substituents or even ring opening, can lead to significant changes in biological properties. For example, some derivatives with opened E-rings have demonstrated continued strong anticancer potency, with some showing improved selectivity against certain cancer cell lines. researchgate.net The introduction of a hydroxyl group at specific positions on the quinolizidine ring, such as in 15-hydroxycryptopleurine, has also been shown to be a critical determinant of activity. nih.gov

The following table summarizes the cytotoxic activity of some this compound analogs and related phenanthroquinolizidine derivatives, highlighting the impact of structural modifications.

| Compound | Modification | Cell Line | IC50 (nM) |

| Antofine (R)-enantiomer | - | HCT 116 (colorectal) | 9.9 |

| A549 (lung) | 10.4 | ||

| Antofine (racemate) | - | HCT 116 (colorectal) | 29.4 |

| A549 (lung) | 25.1 | ||

| Tylophorine (R)-enantiomer | Related phenanthroindolizidine | KB (nasopharyngeal) | 173 |

| Tylophorine (S)-enantiomer | Related phenanthroindolizidine | KB (nasopharyngeal) | 12 |

| 6-OH-Phenanthroquinolizidine | Hydroxyl group at C-6 | A549 and BEL-7402 | Low nM range |

Data sourced from multiple studies. acs.orgresearchgate.net

Stereochemical Influence on Biological Interactions

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound, influencing how they interact with their biological targets. wikipedia.org The three-dimensional arrangement of atoms can significantly affect the binding affinity of a molecule to enzymes, receptors, and other biological macromolecules, which are themselves chiral. researchgate.net

For phenanthroquinolizidine and phenanthroindolizidine alkaloids, the stereochemistry at the bridgehead carbon (C-14a in quinolizidines) and any substituted carbons on the heterocyclic ring system is a critical factor in determining their biological potency. nih.gov Studies comparing the enantiomers of related alkaloids have demonstrated significant differences in their cytotoxic activities. For example, the natural (R)-enantiomer of antofine is more cytostatic than its unnatural (S)-enantiomer in human colorectal and lung carcinoma cells. acs.org In contrast, for tylophorine, another related alkaloid, the unnatural (S)-enantiomer exhibits greater cytostatic activity in human nasopharyngeal carcinoma cells than the natural (R)-enantiomer. acs.org

The absolute configuration of substituents on the quinolizidine ring also has a profound impact. Research has shown that for 15-hydroxyphenanthroquinolizidines, the (14aR, 15R) configuration is optimal for anti-tumor activity. nih.gov This highlights the high degree of stereospecificity required for the interaction of these alkaloids with their biological targets. The synthesis of specific stereoisomers is therefore a key aspect of developing more potent and selective analogs. The differences in activity between stereoisomers underscore the importance of a precise three-dimensional fit between the alkaloid and its molecular target. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity through statistical models. These models can then be used to predict the activity of new, untested compounds.

Despite the numerous synthetic and SAR studies on phenanthroquinolizidine alkaloids, there is a notable lack of published QSAR studies specifically focused on the modulation of the aromatic phenanthrene residue of these compounds. acs.org This indicates a gap in the research landscape and an opportunity for future investigations.

While specific QSAR models for this compound are not available, the existing SAR data provides a strong foundation for their development. A QSAR study would typically involve the generation of a dataset of this compound analogs with known biological activities (e.g., IC50 values against a particular cancer cell line). For each analog, a set of molecular descriptors would be calculated, representing various physicochemical properties such as lipophilicity, electronic effects, and steric parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be employed to build a mathematical model that relates these descriptors to the observed biological activity.

Such a model could provide quantitative insights into the structural requirements for potent activity and guide the design of new derivatives with improved efficacy. For example, a QSAR model could help to quantify the optimal electronic and steric properties of substituents on the phenanthrene ring.

Rational Design Principles Based on SAR Insights

The collective insights from SAR and stereochemical studies on this compound and related alkaloids provide a set of rational design principles for the development of new and improved analogs. The primary goal of such rational design is to enhance the desired biological activity (e.g., anticancer potency), improve selectivity towards cancer cells over normal cells, and optimize pharmacokinetic properties to, for instance, reduce central nervous system (CNS) toxicity.

Key principles for the rational design of this compound derivatives include:

Preservation of the Core Scaffold: The pentacyclic phenanthroquinolizidine core is essential for activity and should be retained. unc.edu

Strategic Substitution on the Phenanthrene Ring: The substitution pattern on the phenanthrene ring is a key area for modification. Based on SAR studies of related compounds, small, electron-donating groups may be favorable at certain positions, while bulky groups at positions like C-2 should be avoided. acs.org The introduction of hydrogen-bond donors, such as a hydroxyl group at C-6, has been shown to be a promising strategy. researchgate.net

Stereochemical Control: The synthesis of enantiomerically pure compounds is critical. For phenanthroquinolizidines, the focus should be on obtaining the stereoisomers that have shown higher potency in biological assays, such as those with the (14aR) configuration. nih.gov

Ring-Opened Analogs: The investigation of derivatives with an opened E-ring has shown that potent anticancer activity can be maintained, sometimes with improved selectivity. researchgate.net This suggests that the rigid pentacyclic system may not be an absolute requirement for all biological interactions, opening up new avenues for structural diversification.

By applying these principles, medicinal chemists can design and synthesize new generations of this compound-based compounds with potentially enhanced therapeutic properties.

Mechanistic Investigations of Molecular and Cellular Interactions

Modulation of Intracellular Signaling Pathways (e.g., NF-κB)

Modulation of intracellular signaling pathways, such as the NF-κB pathway, has been suggested as a possible mechanism for the biological activities observed in the class of phenanthroquinolizidine alkaloids to which Julandine belongs. uni.lu For instance, cryptopleurine (B1669640), a related alkaloid, has been shown to target the NF-κB pathway, leading to the inhibition of gene products associated with cell survival, proliferation, invasion, and angiogenesis. While these findings provide insight into the potential activities of this compound class, the specific role and direct modulation of the NF-κB pathway by this compound itself are not definitively detailed in the available literature. uni.lu

Interaction with Cellular Macromolecules (e.g., Protein Synthesis Inhibition, Nucleic Acid Suppression, Tubulin Interaction)

Studies on phenanthroindolizidine and phenanthroquinolizidine alkaloids have identified biological effects such as the suppression of protein and nucleic acid synthesis. researchgate.net However, the specific biomolecular targets responsible for these effects have not been clearly identified for this class of compounds. researchgate.net Cryptopleurine, a related alkaloid, has been shown to inhibit leucine (B10760876) incorporation into protein in a cell-free system, indicating an effect on protein synthesis. researchgate.net Direct evidence detailing this compound's specific interaction with cellular macromolecules like ribosomes (for protein synthesis inhibition), nucleic acids (DNA or RNA suppression), or tubulin (a key component of the cytoskeleton involved in cell division and structure) is limited in the currently available research, and the precise mechanisms remain to be fully elucidated.

Cellular Effects in In Vitro Models (e.g., Cell Cycle Progression)

Extracts from Boehmeria caudata, a plant known to contain this compound among other alkaloids, have demonstrated antiproliferative effects in in vitro models. uni-freiburg.de Antiproliferative activity can be associated with the modulation of cell cycle progression. While the extract showed promising effects on cell proliferation, specific detailed research findings on how this compound alone impacts cell cycle progression (e.g., causing arrest at specific phases like G1, S, or G2/M) are not explicitly provided in the examined sources. Studies on other compounds, including natural products, have shown that they can induce cell cycle arrest through various mechanisms, often involving the regulation of cyclins and cyclin-dependent kinases. However, the direct effects of this compound on these specific cell cycle regulatory mechanisms require further investigation.

Advanced Analytical Methodologies for Julandine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool in analytical chemistry for the separation of components within a mixture. For a compound like Julandine, various chromatographic methods are employed to isolate it from natural extracts or synthetic reaction mixtures, and to quantify its presence.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of compounds. chemguide.co.ukjackwestin.com Its high resolution and sensitivity make it an indispensable tool in the analysis of alkaloids like this compound. uobasrah.edu.iq An HPLC system utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analyte with the stationary and mobile phases. jackwestin.com

For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. uobasrah.edu.iq The separation can be optimized by adjusting the composition of the mobile phase, its pH, and the column temperature. youtube.com Detection is commonly achieved using a UV-Vis detector, as chromophores within the this compound structure will absorb light at specific wavelengths. For more sensitive and selective detection, a mass spectrometer can be coupled with the HPLC system (HPLC-MS). libretexts.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

This table represents a hypothetical set of starting conditions for the HPLC analysis of this compound, which would require optimization based on experimental results.

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This method is particularly suitable for volatile and thermally stable compounds. While many alkaloids may require derivatization to increase their volatility for GC analysis, GC-MS can provide valuable information on the purity and identity of this compound. ijpsr.infonotulaebotanicae.ro

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and affinities. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that can be used for identification by comparing it to spectral libraries. nih.govsemanticscholar.org

Many alkaloids, including potentially this compound, are chiral molecules, meaning they can exist as non-superimposable mirror images called enantiomers. wvu.edu Enantiomers often exhibit different biological activities. Therefore, the separation of these enantiomers is crucial in pharmaceutical research. Chiral chromatography is a specialized form of chromatography used for this purpose. nih.gov

Chiral separation can be achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. ntu.edu.sg Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. ntu.edu.sg Chiral HPLC is a widely used technique for the enantioselective analysis of drugs and other bioactive molecules. rsc.org

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are essential for determining the precise chemical structure of a molecule. For a complex alkaloid like this compound, a combination of spectroscopic methods is typically required to unambiguously elucidate its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic compounds. hyphadiscovery.comslideshare.net It provides detailed information about the carbon-hydrogen framework of a molecule. The most common types of NMR spectroscopy used for organic molecules are ¹H NMR and ¹³C NMR. uobasrah.edu.iqresearchgate.net

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. youtube.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between different atoms in the molecule, allowing for a complete structural assignment of this compound. hyphadiscovery.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Hypothetical this compound Analog

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-1 | - | 128.5 |

| H-2 | 6.8 | 115.2 |

| H-3 | 7.2 | 120.8 |

| C-4 | - | 145.1 |

| H-5 | 3.1 (t) | 55.4 |

| H-6 | 2.9 (m) | 29.7 |

Note: This table presents hypothetical NMR data for illustrative purposes, as specific experimental data for this compound is not publicly available.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. libretexts.org It is a highly sensitive method that can provide information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound with high accuracy.

In addition to determining the molecular weight, MS can be used for structural elucidation through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. The pattern of these fragments provides clues about the molecule's structure. wikipedia.org Tandem mass spectrometry (MS/MS) is a powerful extension of this technique where specific ions are selected, fragmented, and their fragments analyzed, providing even more detailed structural information. wikipedia.orgnih.gov

X-ray Crystallography

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov By irradiating a crystal with X-rays, a diffraction pattern is produced, which can be mathematically analyzed to generate a model of the electron density and, consequently, the atomic positions, bond lengths, and bond angles. carleton.edu This method provides unambiguous structural information, which is crucial for understanding a molecule's properties and reactivity.

Detailed Research Findings: No crystallographic data for this compound has been reported in publicly accessible databases. Therefore, information regarding its crystal system, space group, unit cell dimensions, and detailed molecular geometry is not available.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an analytical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov This technique is particularly valuable for determining the stereochemistry and conformation of molecules in solution. creative-proteomics.comchiralabsxl.com For chiral compounds like many alkaloids, CD spectroscopy can provide critical information about their absolute configuration and conformational dynamics. nih.gov

Detailed Research Findings: There are no published studies detailing the Circular Dichroism spectrum of this compound. As a result, there is no experimental data available to describe its chiroptical properties or to confirm the stereochemistry of its chiral centers.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques combine a separation method, such as chromatography, with a spectroscopic detection method, like mass spectrometry, to provide comprehensive analysis of complex mixtures. asdlib.orgijpsjournal.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for identifying and quantifying individual components within a complex matrix. These methods offer high sensitivity and selectivity, making them ideal for the analysis of natural product extracts which may contain numerous related compounds.

Detailed Research Findings: A review of the scientific literature did not yield any specific methods or studies employing hyphenated techniques for the analysis of this compound. Consequently, there are no established protocols for its separation and detection in complex mixtures, nor are there data on its chromatographic behavior or mass spectrometric fragmentation patterns.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure and properties of many-body systems like atoms and molecules. wikipedia.orgnih.gov It offers a balance between computational cost and accuracy, making it suitable for studying complex organic molecules. chemrxiv.orgimperial.ac.uk

An electronic structure analysis reveals fundamental properties of a molecule derived from the spatial distribution and energy of its electrons. rsc.orguni-regensburg.de Methods like DFT are used to calculate descriptors such as molecular orbital energies (e.g., HOMO-LUMO gap), atomic charge distributions, and electrostatic potential maps. ethz.chnih.gov These descriptors are crucial for predicting a molecule's reactivity, stability, and intermolecular interaction sites. ethz.ch

While detailed electronic structure analyses specifically for Julandine are not prominent in the reviewed literature, such calculations would be a standard step in its computational characterization. For example, in a study on related indole (B1671886) alkaloids, DFT was used to correlate the π-orbital coefficients with electrophilic aromatic substitution reactivity. nih.gov A similar analysis for this compound could identify the most nucleophilic or electrophilic sites, providing a theoretical basis for its chemical behavior.

Quantum chemical calculations are widely used to predict various spectroscopic properties, including NMR, IR, UV-Vis, and Electronic Circular Dichroism (ECD) spectra. jstar-research.comnih.gov This predictive capability is particularly valuable for structure elucidation and stereochemical assignment of chiral molecules. vnua.edu.vn

In the case of alkaloids isolated from Pilea aff. martinii, from which this compound was also identified, computational methods were critical. vnua.edu.vnresearchgate.net Researchers reported the isolation of two new alkaloids, pileamartines A and B, alongside the known this compound. To determine the absolute configurations of these new chiral compounds, they compared the experimentally measured ECD spectra with the ECD spectra calculated using time-dependent density functional theory (TD-DFT). vnua.edu.vnresearchgate.net This comparison allows for the unambiguous assignment of a molecule's three-dimensional stereostructure.

This well-established methodology is directly applicable to this compound for confirming its absolute stereochemistry. The general workflow for such an analysis is outlined in the table below.

| Step | Description | Computational Method |

| 1. Geometry Optimization | The 3D structures for all possible stereoisomers of the molecule are optimized to find their lowest energy conformations. | DFT (e.g., B3LYP/6-31G*) |

| 2. Conformer Search | A systematic search is performed to ensure the global minimum energy conformer for each stereoisomer is found. | Molecular Mechanics (MM) followed by DFT |

| 3. ECD Spectra Calculation | The ECD spectrum for each low-energy conformer is calculated. | Time-Dependent DFT (TD-DFT) |

| 4. Boltzmann Averaging | The calculated spectra of the conformers are averaged based on their predicted relative populations at a given temperature (Boltzmann distribution) to generate the final theoretical spectrum for each stereoisomer. | Statistical Thermodynamics |

| 5. Comparison | The theoretical ECD spectrum for each stereoisomer is compared with the experimentally measured spectrum. The stereoisomer whose calculated spectrum best matches the experimental one is assigned as the correct absolute configuration. | Visual and/or Numerical Correlation |

This table outlines a general procedure for using calculated ECD spectra for absolute configuration assignment and is not based on a specific published study of this compound itself.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the physical movements of atoms and molecules over time. stanford.edureadthedocs.ioresearchgate.netnih.gov These techniques provide insight into the conformational flexibility and dynamic behavior of molecules, which are crucial for understanding their biological function and interactions. imperial.ac.uknih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.govijpsonline.com It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity. rsc.orgmeilerlab.org The process involves a search algorithm to generate various binding poses and a scoring function to rank them based on predicted binding affinity. nih.gov

Although this compound is a known alkaloid, specific ligand-receptor docking studies featuring it are not detailed in the available literature. If a biological target for this compound were identified, docking simulations could be employed to:

Predict its binding mode within the receptor's active site.

Identify key amino acid residues involved in the interaction.

Estimate its binding affinity relative to other known inhibitors.

Guide the design of more potent analogs.

For example, docking studies on other natural products have successfully elucidated binding interactions with therapeutic targets like the HER2 receptor, providing a pathway for rational drug design. researchgate.net

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.netcwu.edu Understanding the conformational landscape of a molecule is essential, as its biological activity and chemical reactivity are often dependent on a specific three-dimensional shape. nih.govnih.gov While X-ray crystallography can determine the conformation in the solid state, computational methods are needed to explore the ensemble of conformations that exist in solution. ethz.ch

A doctoral thesis reported the synthesis of the quinolizidine (B1214090) core of this compound, with its structure being unambiguously confirmed by X-ray analysis. tdx.cat This provides a definitive solid-state conformation. A full conformational analysis using computational methods like molecular dynamics or systematic grid searches would complement this by:

Identifying all low-energy conformers present in a solution environment.

Determining the energy barriers between different conformations.

Understanding how the molecule's flexibility might influence its interaction with biological targets.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanism of chemical reactions. rsc.orgnih.govrsc.org By calculating the energies of reactants, transition states, intermediates, and products, chemists can map out the entire potential energy surface of a reaction. nih.gov This information helps to understand reaction outcomes, explain stereoselectivity, and design more efficient synthetic routes. nih.govacs.org

The Chulabhorn Research Institute, which lists the total synthesis of natural products including this compound as a key research area, also highlights "Computational Chemistry for Ascertaining Chemical Identities and Reaction Mechanisms" as a core activity. cri.or.thcri.or.th While specific computational studies on the synthesis mechanism of this compound are not published, this indicates the type of work that may be undertaken. For instance, a computational study of a palladium-catalyzed cyclization reaction provided mechanistic insights, including evidence for a syn-amidopalladation pathway and moderate kinetic isotope effects, suggesting the nature of the C-H activation step. acs.org Applying similar quantum chemical calculations to the synthesis of this compound could help optimize reaction conditions and improve yields or stereoselectivity.

Environmental Research Considerations

Environmental Fate and Transport Mechanisms

The environmental fate and transport of a chemical describe its movement and transformation in the air, water, and soil. cdc.govescholarship.orgitrcweb.org Understanding these processes is crucial for assessing potential exposure and environmental risk. cdc.gov For Julandine, however, specific data on its environmental fate and transport are not available.

Degradation Pathways (e.g., Photolysis, Biotransformation)

Degradation pathways are the processes by which a chemical is broken down in the environment. ufz.de This can occur through photolysis (breakdown by light) or biotransformation (breakdown by living organisms). nih.govmdpi.com

Currently, there are no documented studies on the degradation pathways of this compound. Research on other chemical compounds has shown that processes like photolysis can be enhanced by factors such as microwave irradiation. mdpi.com Biotransformation studies, often conducted on various species, help to understand how a compound might be metabolized and broken down in the ecosystem. nih.govnih.gov However, no such research has been published specifically for this compound.

Persistence and Bioaccumulation Potential in Environmental Compartments

Persistence refers to the length of time a chemical remains in the environment before being broken down. researchgate.netnih.gov Bioaccumulation is the process by which a chemical builds up in an organism. up.pteuropa.eu These are critical factors in assessing the long-term environmental impact of a substance. nih.govrifs-potsdam.de

There is no available data on the persistence or bioaccumulation potential of this compound in environmental compartments such as soil, water, or air. The assessment of persistence and bioaccumulation is a key component of chemical safety regulations. europa.eurifs-potsdam.de For a chemical to be a concern, it generally needs to be both persistent in the environment and able to enter and accumulate in organisms. up.pt Without specific studies on this compound, its potential to persist and bioaccumulate remains unknown.

Analytical Detection in Environmental Matrices

The ability to detect a chemical in various environmental samples (matrices) like water, soil, and air is fundamental to environmental monitoring. rsc.organalytik-jena.com This typically involves sophisticated analytical techniques such as chromatography and mass spectrometry. researchgate.netnih.gov

There are no established or published analytical methods specifically for the detection of this compound in environmental matrices. The development of such methods would be a necessary first step for any study of its environmental presence and behavior. Modern analytical techniques are capable of detecting pollutants at very low concentrations, which is essential for understanding their distribution and potential impact. researchgate.netspectroscopyonline.com

Theoretical Models for Environmental Distribution and Transformation Prediction

Theoretical models are used to predict how a chemical will be distributed and transformed in the environment. whoi.edunih.gov These models use a chemical's physical and chemical properties to estimate its behavior. mdpi.comresearchgate.net

Due to the lack of fundamental data on the physicochemical properties and environmental behavior of this compound, no theoretical models for its environmental distribution and transformation have been developed. Such models are valuable tools for risk assessment, especially when empirical data is limited, but they require foundational information that is not currently available for this compound. whoi.edumdpi.com

Future Directions in Julandine Research

Development of Next-Generation Synthetic Methodologies

The complex pentacyclic structure of Julandine and its analogs presents a considerable challenge for synthetic chemists. researchgate.net Historically, the total synthesis of these alkaloids has been a significant focus of research. benthamdirect.comacs.org However, future efforts will be directed towards developing more efficient, versatile, and scalable synthetic strategies.

Key areas of development include:

Novel Annulation and Cyclization Strategies: Researchers are exploring new ways to construct the core ring systems of these alkaloids. This includes the development of innovative annulation reactions, such as those involving O-silyl N,O-ketene acetals and tethered alkynes to form functionalized dihydropyridinone rings. frontiersin.org Other promising approaches include intramolecular immonium ion-based Diels-Alder reactions and combining iodoaminocyclization with free radical cyclization. acs.orgnih.govacs.org These methods aim to provide more concise and modular routes to the alkaloid core. acs.orgnih.gov

Building Block and Convergent Strategies: A "building block" approach, utilizing iterative Suzuki-Miyaura coupling reactions, has shown promise for the general synthesis of phenanthroquinolizidine alkaloids. sci-hub.se This strategy allows for the efficient assembly of the complex structure from simpler, readily available components. sci-hub.se Future work will likely refine these building block approaches to further improve efficiency and allow for greater structural diversity.

Asymmetric and Enantioselective Synthesis: Achieving high enantiomeric purity is crucial for the biological activity of these compounds. Future synthetic methodologies will increasingly focus on enantioselective approaches, such as those employing chiral building blocks like L-prolinol or utilizing asymmetric catalysis. acs.orgnih.govku.edu

Flow Chemistry and Automation: The integration of automated flow synthesis and high-throughput experimentation can accelerate the discovery and optimization of new synthetic routes. scispace.comuzh.ch These technologies allow for precise control over reaction parameters and rapid screening of conditions, leading to more efficient and scalable syntheses. uzh.ch

Deeper Elucidation of Biosynthetic Pathways and Enzymes

While the general biosynthetic origin of quinolizidine (B1214090) alkaloids from L-lysine is established, the specific enzymatic steps leading to this compound and other complex phenanthroindolizidine alkaloids are not fully understood. acs.orgnih.gov Future research will focus on identifying and characterizing the enzymes involved in this intricate process.

Key research directions include:

Identification of Key Enzymes: The biosynthesis of these alkaloids involves a series of enzymatic reactions, including those catalyzed by lysine (B10760008) decarboxylase, copper amine oxidases, and various synthases and transferases. acs.orgnih.govnih.gov Future work will aim to isolate and characterize the specific enzymes responsible for the key bond formations and structural modifications in the this compound pathway.

Mechanistic Studies: A deeper understanding of the reaction mechanisms of these biosynthetic enzymes is crucial. nih.gov This knowledge can inspire the development of new synthetic strategies and provide insights into the evolution of these metabolic pathways.

Metabolic Engineering: Once the biosynthetic genes and enzymes are identified, it may be possible to use metabolic engineering and synthetic biology approaches to produce this compound and its analogs in microbial or plant-based systems. mdpi.com This could provide a more sustainable and scalable source of these valuable compounds compared to extraction from natural sources.

Exploration of Novel Molecular Targets and Mechanistic Insights

Phenanthroindolizidine and phenanthroquinolizidine alkaloids are known to possess a range of biological activities, including anticancer, antiviral, and anti-inflammatory effects. researchgate.netresearchgate.netnih.govresearchgate.net However, the precise molecular targets and mechanisms of action for many of these compounds, including this compound, remain to be fully elucidated. researchgate.netmdpi.com

Future research will aim to:

Identify Novel Cellular Targets: While some alkaloids in this class are known to inhibit protein and nucleic acid synthesis, the specific biomolecular targets are often not clearly identified. researchgate.netscienceopen.com Future studies will employ techniques like chemical proteomics and affinity-based probes to identify the direct binding partners of this compound and its analogs within the cell.

Unravel Complex Signaling Pathways: The anticancer effects of these alkaloids are often linked to the modulation of key signaling pathways, such as NF-κB and AKT/mTOR. researchgate.netmdpi.com Future research will delve deeper into how these compounds interact with and modulate these complex cellular networks.

Investigate Mechanisms of Action: Understanding the precise mechanisms by which this compound exerts its biological effects is critical for its development as a therapeutic agent. ku.edu This includes elucidating how it induces apoptosis, inhibits cell cycle progression, and affects other cellular processes. unc.edu

Advanced Strategies for Structural Diversification and Library Synthesis

The synthesis of diverse libraries of this compound analogs is essential for exploring structure-activity relationships (SAR) and identifying compounds with improved potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net

Future strategies for structural diversification will include:

Parallel and Combinatorial Synthesis: The use of parallel synthesis techniques allows for the rapid generation of large numbers of analogs. scispace.comsymeres.comnih.gov These approaches, often employing automated platforms, are crucial for efficiently exploring the chemical space around the this compound scaffold. symeres.comnih.gov

"Poised" Fragment Libraries: The concept of "poised" fragments, which can be readily and robustly elaborated through standard parallel chemistry, offers a powerful strategy for generating analog libraries. enamine.net Identifying poised bonds within the this compound structure will facilitate the rapid synthesis of diverse derivatives.

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the this compound core will enable the introduction of a wide range of chemical groups to fine-tune its biological activity. eurekaselect.com This approach avoids the need to synthesize each analog from scratch, making the process more efficient.

Computational and Data-Driven Design: Integrating computational modeling and data analysis tools can help guide the design of new analogs with improved properties. symeres.com These approaches can predict the effects of structural modifications on biological activity and help prioritize synthetic targets.

Q & A

Q. What are the established protocols for synthesizing Julandine, and how can researchers optimize reaction conditions for reproducibility?

- Methodological Answer : Synthesis protocols should follow a stepwise approach:

Literature Review : Identify existing synthetic routes (e.g., cyclization, catalytic methods) and note gaps in reported yields or purity .

Parameter Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst loading). For example:

| Variable | Tested Range | Optimal Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Temperature (°C) | 80–120 | 110 | 78 | 98.5 |

| Solvent | DMF, THF | THF | 82 | 99.1 |

Validation : Replicate the optimized protocol ≥3 times to confirm reproducibility. Include NMR, LC-MS, and elemental analysis for structural verification .

Q. How can researchers validate the purity and structural identity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Spectroscopic Validation :

- ¹H/¹³C NMR : Compare chemical shifts with literature data; resolve discrepancies via 2D NMR (COSY, HSQC) .

- LC-MS : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ = 305.1124 Da).

- Purity Assessment :

- HPLC : Achieve baseline separation with ≥95% purity. Use a C18 column, acetonitrile/water gradient (e.g., 60:40 to 90:10 over 20 min) .

Q. What in vitro assays are recommended for preliminary bioactivity screening of this compound?

- Methodological Answer :

- Cell-Based Assays :

- Dose-Response Curves : Test this compound at 0.1–100 µM in triplicate. Use MTT assay for cytotoxicity (IC₅₀ calculation via nonlinear regression) .

- Target-Specific Assays : For enzyme inhibition (e.g., kinase activity), use fluorogenic substrates and measure fluorescence intensity over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological mechanisms across studies?

- Methodological Answer :

- Systematic Review : Meta-analyze data from ≥10 studies. Categorize discrepancies by experimental design (e.g., cell lines, assay endpoints) .

- Hypothesis Testing : Design orthogonal assays (e.g., CRISPR knockouts vs. pharmacological inhibitors) to isolate this compound’s primary targets .

- Data Triangulation : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify overlapping pathways affected by this compound .

Q. What strategies mitigate bias in this compound’s in vivo pharmacokinetic studies?

- Methodological Answer :

- Blinding : Use coded samples for HPLC analysis to prevent observer bias .

- Control Groups : Include vehicle-only and positive control cohorts (n ≥ 6/group).

- Statistical Power : Calculate sample size using G*Power (α = 0.05, β = 0.2) to ensure adequate detection of AUC differences .

Q. How should researchers design a study to investigate this compound’s synergistic effects with existing therapeutics?

- Methodological Answer :

- Combination Index (CI) : Use the Chou-Talalay method:

- CI < 1 : Synergy; CI = 1 : Additivity; CI > 1 : Antagonism .

- Experimental Matrix :

| This compound (µM) | Partner Drug (µM) | CI Value | Effect Size |

|---|---|---|---|

| 5 | 2 | 0.45 | Synergistic |

| 5 | 10 | 1.2 | Antagonistic |

- Mechanistic Follow-Up : Perform isobologram analysis and pathway enrichment (e.g., KEGG) to identify shared targets .

Data Analysis and Reporting Guidelines

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

- Methodological Answer :

- Nonlinear Regression : Fit sigmoidal curves (variable slope) to calculate EC₅₀/IC₅₀ (95% CI) using GraphPad Prism .

- ANOVA with Post Hoc Tests : Apply Tukey’s HSD for multi-group comparisons (p < 0.05) .

Q. How should researchers address missing or outlier data in this compound’s experimental datasets?

- Methodological Answer :

- Outlier Detection : Use Grubbs’ test (α = 0.01) to exclude anomalous values .

- Imputation : Apply multiple imputation by chained equations (MICE) for ≤10% missing data .

Ethical and Reproducibility Considerations

Q. What documentation is critical for ensuring reproducibility in this compound research?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |